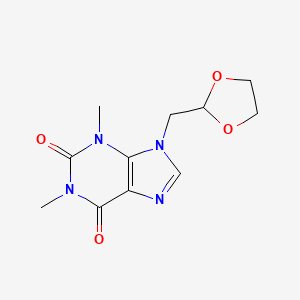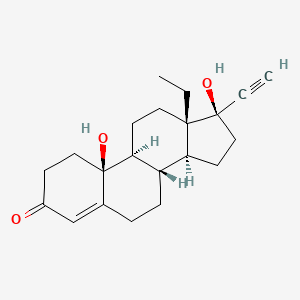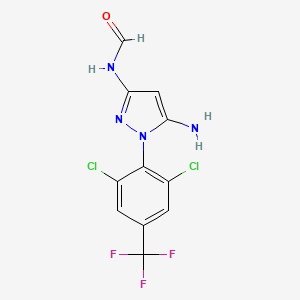
9-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione
Übersicht
Beschreibung
9-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione, also known as DMPD, is a purine derivative that has been extensively studied for its potential applications in scientific research. DMPD is a highly stable compound and can be synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
Quantum Chemical and Vibrational Spectral Analysis
9-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione has been characterized using quantum chemical methods and vibrational spectral techniques. Studies involve the recording of FT-IR, FT-Raman spectra, and UV-Vis absorption spectrum, providing insights into the molecule's geometry, vibrational frequencies, bonding features, molecular stability, bond strength, electronic properties, and thermodynamic properties at different temperatures (Prabakaran & Muthu, 2014).
Molecular and Crystallographic Studies
Research has also focused on the molecular structure and crystallography of related compounds, such as 7-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione. These studies have revealed details about the conformation of the dioxolane ring and the molecular interactions, including hydrogen bonds, within the crystal structure (Wu et al., 2007).
Synthesis and Chemical Reactivity
There has been research into the synthesis of new derivatives of pyran, which includes the use of N,N,N',N'-tetrabromobenzene-1,3-disulfonamide as a reagent for the synthesis of novel 9-aryl-9H-2,4,5,7-tetramethyl-diuracilopyrans, a process related to the chemical family of 9-(1,3-Dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione (Ghorbani-Vaghei et al., 2014).
Antimicrobial Activity
Some derivatives, such as 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-1H-indole- -2,3-dione, have been synthesized and found to possess moderate inhibitory activity against fungi like Candida albicans, highlighting potential antimicrobial applications (Ramadan et al., 2019).
Eigenschaften
IUPAC Name |
9-(1,3-dioxolan-2-ylmethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)12-6-15(9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIERWCODDLABQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N=CN2CC3OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(1,3-Dioxolan-2-ylMethyl)-3,9-dihydro-1,3-diMethyl-1H-purine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)






